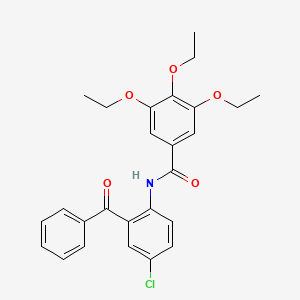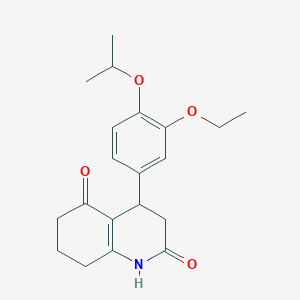![molecular formula C18H26N2O2 B4746755 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B4746755.png)
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine
Übersicht
Beschreibung
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. MPCC is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel, resulting in a hyperpolarizing effect on the neuron.
Biochemical and Physiological Effects:
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. It also exhibits anticonvulsant activity and has been found to be effective in the treatment of epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has also been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. It has a low toxicity profile and does not exhibit any significant adverse effects. However, its low solubility in water can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine. One potential application is in the development of novel therapeutic agents for the treatment of anxiety, depression, and epilepsy. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine can also be used as a tool for studying the GABA-A receptor and its role in neurological disorders. Further research is needed to fully understand the mechanism of action of 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine is a morpholine-based compound that has shown promising results in the development of novel therapeutic agents. It exhibits a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. 4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has several advantages for lab experiments, including its stability and low toxicity profile. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
4-{4-[(3-methyl-1-piperidinyl)carbonyl]benzyl}morpholine has been extensively studied for its potential use in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-3-2-8-20(13-15)18(21)17-6-4-16(5-7-17)14-19-9-11-22-12-10-19/h4-7,15H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQABPJTTLSBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4746698.png)

![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B4746711.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-methoxy-1-naphthyl)acrylamide](/img/structure/B4746717.png)
![N-[2-(phenylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4746719.png)

![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![1-(phenylsulfonyl)-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B4746751.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B4746773.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)